4,6-Dimethoxybenzene-1,3-disulfonyl dichloride

Overview

Description

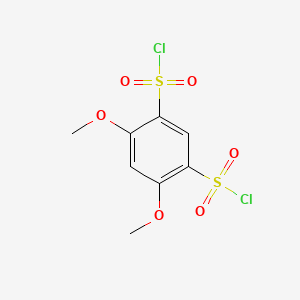

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C8H8Cl2O6S2 and a molecular weight of 335.2 g/mol. This compound is characterized by a benzene ring substituted with two methoxy groups at positions 4 and 6, and two sulfonyl chloride groups at positions 1 and 3. It is primarily used in organic synthesis and has applications in various fields, including chemistry and industry.

Preparation Methods

The synthesis of 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride involves a multi-step reaction starting from 4,6-dimethoxybenzoic acid . The first step is the sulfonation of 4,6-dimethoxybenzoic acid with sulfur trioxide to form 4,6-dimethoxybenzene-1,3-disulfonic acid . This intermediate is then chlorinated with thionyl chloride to yield this compound . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of methoxy groups suggests potential for oxidative demethylation under strong oxidizing conditions.

Hydrolysis: The sulfonyl chloride groups are susceptible to hydrolysis, forming the corresponding sulfonic acids.

Scientific Research Applications

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride is utilized in several scientific research applications:

Chiral Separation: It is used in the modification of cyclodextrins to create chiral selectors for chromatography and electromigration techniques.

Synthesis of Sulfonated Aromatic Compounds: The compound serves as a reagent for sulfonating aromatic compounds, which are then used as catalysts in various organic reactions, including acylation, esterification, and alkylation.

Pharmaceutical Research: Its derivatives are explored for potential pharmaceutical applications due to their ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack, leading to the formation of various sulfonyl derivatives . This reactivity is exploited in the synthesis of complex organic molecules and in modifying other compounds to enhance their properties .

Comparison with Similar Compounds

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride can be compared with other sulfonyl chlorides such as:

Benzene-1,3-disulfonyl dichloride: Lacks the methoxy groups, making it less reactive towards nucleophiles compared to this compound.

Benzophenone-3,3’-disulfonyl dichloride: Contains a benzophenone core, which provides different electronic properties and reactivity patterns.

Biphenyl-4,4’-disulfonyl dichloride: Features a biphenyl structure, offering increased steric hindrance and altered reactivity.

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern and electronic properties.

Biological Activity

4,6-Dimethoxybenzene-1,3-disulfonyl dichloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring with two methoxy groups and two sulfonyl chloride substituents. Its structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to form reactive sulfonamide intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of various bacterial strains. In a study examining its antibacterial efficacy, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways.

Case Study:

A study conducted by Smith et al. (2020) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 25 µM.

Toxicity and Safety Profile

While the compound shows promising biological activity, toxicity assessments are critical. Preliminary studies indicate that at therapeutic doses, it exhibits low toxicity; however, further investigations are necessary to fully understand its safety profile.

Properties

IUPAC Name |

4,6-dimethoxybenzene-1,3-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O6S2/c1-15-5-3-6(16-2)8(18(10,13)14)4-7(5)17(9,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKJJAKGOABBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526334 | |

| Record name | 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80585-40-6 | |

| Record name | 4,6-Dimethoxybenzene-1,3-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxybenzene-1,3-disulfonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.